3-ethynyl-3H-pyridin-6-one
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Overview
Description
3-Ethynyl-3H-pyridin-6-one is a heterocyclic compound that features a pyridine ring with an ethynyl group at the 3-position and a keto group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynyl-3H-pyridin-6-one typically involves the reaction of 3-ethynyl-benzonic acid methyl ester with hydrazine hydrate in methanol. The reaction is carried out at room temperature for 24 hours, followed by filtration and washing with methanol to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Ethynyl-3H-pyridin-6-one can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids, while reduction of the keto group can yield alcohols.
Scientific Research Applications
3-Ethynyl-3H-pyridin-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-ethynyl-3H-pyridin-6-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This highlights its potential as an anticancer agent.
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar pyridine ring structure and have been extensively studied for their biological activities.
1H-Pyrazolo[3,4-b]pyridine derivatives: Known for their anticancer properties and similar synthetic routes.
Uniqueness: 3-Ethynyl-3H-pyridin-6-one is unique due to the presence of both an ethynyl group and a keto group on the pyridine ring
Properties
Molecular Formula |
C7H5NO |
---|---|
Molecular Weight |
119.12 g/mol |
IUPAC Name |
3-ethynyl-3H-pyridin-6-one |
InChI |
InChI=1S/C7H5NO/c1-2-6-3-4-7(9)8-5-6/h1,3-6H |
InChI Key |
VCJKJORYMYYFNY-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1C=CC(=O)N=C1 |
Origin of Product |
United States |
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